molecular formula C23H16O4 B3701514 10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B3701514
M. Wt: 356.4 g/mol
InChI Key: SADBMBZPLZGEIX-UHFFFAOYSA-N
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Description

This compound belongs to the furochromene class, characterized by a fused benzofuran-chromenone backbone. Its molecular structure includes a 3-methoxyphenyl substituent at position 10 and a methyl group at position 7 (Figure 1). These substituents influence its electronic properties, solubility, and biological interactions.

Furochromenes are studied for their anti-inflammatory, anticancer, and antioxidant activities. The methoxy group in this compound likely enhances electron donation to the aromatic system, improving binding to biological targets such as enzymes or receptors involved in oxidative stress pathways .

Properties

IUPAC Name

10-(3-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O4/c1-13-21-19(20(12-26-21)14-6-5-7-15(10-14)25-2)11-18-16-8-3-4-9-17(16)23(24)27-22(13)18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADBMBZPLZGEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a compound belonging to the benzo-furochromene family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H20O4C_{23}H_{20}O_{4} and a unique structure that includes a methoxyphenyl group. This structural configuration is believed to contribute to its biological properties.

1. Antioxidant Activity

Research indicates that compounds within the benzo-furochromene class exhibit significant antioxidant properties. The presence of the methoxy group in 10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes associated with neurodegenerative diseases:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies show that derivatives of this compound exhibit varying degrees of inhibition against these enzymes, which are critical targets in Alzheimer’s disease treatment. For instance, a related compound demonstrated an IC50 value of 5.4 µM against AChE and 6.4 µM against BChE, indicating potent activity .
CompoundAChE IC50 (µM)BChE IC50 (µM)
10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneTBDTBD
Related Compound X5.46.4

3. Antimicrobial Activity

Emerging studies suggest potential antimicrobial properties of benzo-furochromenes. The compound's structure may facilitate interactions with microbial cell membranes or specific intracellular targets, leading to inhibition of growth in various pathogens .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that they could significantly reduce neuronal apoptosis induced by oxidative stress in vitro. The presence of the methoxy group was noted to enhance neuroprotection by modulating signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial activities among various derivatives, it was found that certain modifications to the benzo-furochromene structure significantly improved efficacy against Gram-positive and Gram-negative bacteria. The specific role of the methoxy group was highlighted as enhancing lipophilicity and membrane penetration .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on Bioactivity

Key structural variations among furochromene derivatives include substituent type (e.g., halogen, methoxy, alkyl) and position on the aromatic rings. Below is a comparative analysis:

Table 1: Comparative Analysis of Furochromene Derivatives
Compound Name Substituents Key Biological Activities Key References
10-(3-Methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one 3-MeO-Ph (C10), Me (C7) Hypothesized: Antioxidant, anticancer (via ROS modulation)
10-(4-Fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one 4-F-Ph (C10), Me (C7) Anticancer (IC₅₀ = 8.2 µM vs. HeLa), antiviral
10-(4-Biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one Biphenyl (C10), 3-MeO (C3), Me (C7) Enhanced kinase inhibition (e.g., EGFR, IC₅₀ = 1.3 µM)
Visnagin (Natural Analog) 4-MeO (C4), Me (C7) Vasodilatory, anti-inflammatory, malate dehydrogenase inhibition
10-(4-Chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one 4-Cl-Ph (C10), 3-MeO (C3) Antiproliferative (IC₅₀ = 5.8 µM vs. MCF-7), antimicrobial
Key Findings:
  • Halogen vs. Methoxy Substitution : Fluorophenyl and chlorophenyl derivatives exhibit stronger antiviral and anticancer activities due to enhanced electrophilicity and target binding . Methoxy groups, as in the target compound, favor antioxidant effects via radical scavenging .
  • Biphenylyl vs. Phenyl : Biphenylyl groups improve kinase inhibition by extending π-π stacking interactions with hydrophobic enzyme pockets .
  • Natural vs. Synthetic : Visnagin’s 4-methoxy substitution confers unique vasodilatory properties, absent in synthetic derivatives .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound 10-(4-Fluorophenyl) Derivative 10-(4-Biphenylyl) Derivative
Molecular Weight ~342 g/mol 348.37 g/mol 392.81 g/mol
LogP ~3.2 (estimated) 3.8 4.5
Solubility Moderate in DMSO Low in aqueous media Low in aqueous media
Stability Stable under inert conditions Light-sensitive Stable (rigid biphenyl core)
Bioavailability Moderate (Caco-2 Papp = 12 × 10⁻⁶ cm/s) Low (high LogP) Low (high molecular weight)
References
  • Lipophilicity : The biphenylyl derivative’s higher LogP (4.5) correlates with increased membrane permeability but poorer aqueous solubility, limiting oral bioavailability .
  • Stability : The target compound’s methoxy group reduces oxidative degradation compared to halogenated analogs .

Mechanistic Insights

  • Target Compound : The 3-methoxyphenyl group may interact with Nrf2/ARE pathways , enhancing antioxidant response elements . In silico studies suggest moderate binding to COX-2 (ΔG = -8.2 kcal/mol) .
  • Fluorophenyl Analogues : Exhibit strong binding to EGFR kinase (ΔG = -10.5 kcal/mol) due to fluorine’s electronegativity and hydrophobic interactions .
  • Biphenylyl Derivatives : Show dual inhibition of PI3K/Akt/mTOR pathways, critical in cancer cell survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

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